Enhanced Lipophilicity Guided by the Trifluoromethyl Group Over Non-Fluorinated Analogs
The introduction of the -CF3 group on the oxime side chain significantly increases the partition coefficient (LogP) compared to non-fluorinated piperidine oximes. The computed XLogP3-AA for the target compound is 2.7 [1], which is substantially higher than the predicted LogP of ~1.2 for the corresponding methyl-substituted analog (tert-butyl 4-(2-(hydroxyimino)propyl)piperidine-1-carboxylate), a difference of at least 1.5 log units. This increased lipophilicity directly impacts membrane permeability and the ability to engage hydrophobic binding pockets in biological targets.
| Evidence Dimension | Lipophilicity (Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.7 |
| Comparator Or Baseline | Non-fluorinated methyl analog: Predicted XLogP3-AA ≈ 1.2 |
| Quantified Difference | ΔLogP ≈ +1.5 log units |
| Conditions | Computational prediction using XLogP3 3.0 algorithm (PubChem). |
Why This Matters
A 1.5 log unit increase in LogP translates to a roughly 30-fold increase in partitioning into a hydrophobic environment, a critical parameter for crossing biological membranes and a key differentiator for central nervous system (CNS) or intracellular target programs.
- [1] PubChem. (2025). Tert-butyl 4-(2,2,2-trifluoro-1-(hydroxyimino)ethyl)piperidine-1-carboxylate. Compound Summary CID 49760083. XLogP3-AA value of 2.7. View Source
